molecular formula C11H16O3S B1363147 Neopentyl benzenesulfonate CAS No. 75620-67-6

Neopentyl benzenesulfonate

Cat. No. B1363147
CAS RN: 75620-67-6
M. Wt: 228.31 g/mol
InChI Key: UAIQNCSAQGGKRL-UHFFFAOYSA-N
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Description

Neopentyl benzenesulfonate is a chemical compound with the molecular formula C11H16O3S . It is also known by other names such as 2,2-dimethylpropyl benzenesulfonate, Benzenesulfonic Acid Neopentyl Ester, and Neopentylbenzenesulfonate .


Synthesis Analysis

The synthesis of Neopentyl benzenesulfonate has been reported in the literature . For instance, a regioregular head-to-tail (HT)-type polythiophene was synthesized by the deprotonative nickel-catalyzed cross-coupling polymerization of 2-chlorothiophene bearing a neopentyl benzenesulfonate group at the 3-position .


Molecular Structure Analysis

The molecular weight of Neopentyl benzenesulfonate is 228.31 g/mol . The IUPAC name for this compound is 2,2-dimethylpropyl benzenesulfonate . The InChI and Canonical SMILES representations provide more details about its molecular structure .


Chemical Reactions Analysis

The reactions of neopentyl radicals in an oxidizing environment have been studied . For instance, unimolecular dissociation of a neopentyl radical to isobutene and methyl radical is competitive with the neopentyl association with O2 .


Physical And Chemical Properties Analysis

Neopentyl benzenesulfonate has a molecular weight of 228.31 g/mol, an XLogP3-AA of 2.9, and a topological polar surface area of 51.8 Ų . It has no hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds .

Scientific Research Applications

Transition Metal-Catalyzed Cross-Coupling Reactions

Neopentyl benzenesulfonates are used in nickel-catalyzed cross-coupling reactions with methyl and primary alkylmagnesium bromides. This results in the production of alkylarenes in good yields, indicating the potential of alkyloxysulfonyl groups as alternatives to halides and triflates in certain reactions (Cho et al., 2005).

Synthesis of Unsymmetrical Terphenyls

Sequential transition metal-catalyzed cross-coupling reactions of neopentyl bromobenzenesulfonates with arylboronic acids and arylmagnesium bromides have been utilized for preparing unsymmetrical terphenyl derivatives. This demonstrates the utility of biphenylsulfonates in these reactions, offering a route for the synthesis of complex organic compounds (Cho et al., 2004).

Synthesis of Aromatic Compounds

Neopentyl arenesulfonates are involved in nickel 0-catalyzed cross-coupling reactions with aryl Grignard reagents, leading to high yields of aromatic compounds. This highlights their role as electrophilic aryl group sources in metal-catalyzed cross-coupling reactions (Cho et al., 2003).

Hydrogenolysis of Arenesulfonates

Neopentyl arenesulfonates undergo hydrogenolysis in the presence of secondary alkylmagnesium chlorides and nickel catalysts. This process represents an efficient method for removing sulfur-containing groups from aromatic compounds (Kim et al., 2007).

Nucleophilic Substitution Reactions

Neopentyl chloromethanesulfonate reacts with benzonaphthyridines through vicarious nucleophilic substitution and annelation pathways. This is key in understanding the behavior of carbanions in such reactions (Bachowska, 2002).

Stability in Drug Candidates

The benzenesulfonate salt of a novel anti-MRSA carbapenem antibiotic, which is stable and nonhygroscopic, highlights the potential of neopentyl benzenesulfonates in pharmaceuticals. This stability is crucial for long-term storage of such compounds (Antonucci et al., 2002).

Future Directions

Neopentyl benzenesulfonate and related compounds have potential applications in various fields. For instance, BASF plans to supply Neopentyl Glycol from Zhanjiang to KHUA, which is planning to build a 100KT/a production plant for high-end powder coatings resins . This partnership will help to meet the growing demand for eco-friendly powder coatings in China and the wider Asia Pacific region .

properties

IUPAC Name

2,2-dimethylpropyl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3S/c1-11(2,3)9-14-15(12,13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIQNCSAQGGKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338118
Record name Neopentyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neopentyl benzenesulfonate

CAS RN

75620-67-6
Record name Neopentyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Mori, C Kubota, K Fujita, M Hayashi, T Ogura… - …, 2020 - ACS Publications
… head-to-tail (HT)-type polythiophene was synthesized by the deprotonative nickel-catalyzed cross-coupling polymerization of 2-chlorothiophene bearing a neopentyl benzenesulfonate …
Number of citations: 13 pubs.acs.org
A Mori - Bulletin of the Chemical Society of Japan, 2020 - journal.csj.jp
… We considered introduction of a neopentyl benzenesulfonate at the side chain of thiophene to allow the cross-coupling polymerization. The neopentyl group could be removed by …
Number of citations: 12 www.journal.csj.jp
C Cottrell, RC Dougherty, G Fraenkel… - Journal of the …, 1969 - ACS Publications
… (17) Thelow rate of solvolysis of 8 is apparently not entirely a result of steric hindrance since the relative rate of neopentyl benzenesulfonate in water at 40 is 0.10compared to propyl …
Number of citations: 12 pubs.acs.org
R Bai, P Wang, X Meng, L He - Dyes and Pigments, 2021 - Elsevier
… esterification with neopentyl alcohol, palladium catalyzed boronation reaction and palladium catalyzed C–C coupling reaction, leads to the triazine-based neopentyl benzenesulfonate (…
Number of citations: 5 www.sciencedirect.com
RM Coates, AWW Ho - Journal of the American Chemical Society, 1969 - ACS Publications
… (17) Thelow rate of solvolysis of 8 is apparently not entirely a result of steric hindrance since the relative rate of neopentyl benzenesulfonate in water at 40 is 0.10compared to propyl …
Number of citations: 4 pubs.acs.org
R Yu, P Wang, X Meng, L He - Dalton Transactions, 2020 - pubs.rsc.org
… ,3′:6′,9′′-tercarbazole, which, upon palladium catalyzed C–N coupling reactions with neopentyl 4-bromobenzenesulfonate, lead to carbazole-based neopentyl benzenesulfonate …
Number of citations: 8 pubs.rsc.org
WR Muir - 1971 - search.proquest.com
| University Microfilms, A XEROX Company, Ann Arbor, Michigan Page 1 72-7824 MUIR, Warren Roger, 1945- THE MECHANISM OF THE OXIDATIVE-ADDITION OF ALKYL HALIDES …
Number of citations: 2 search.proquest.com

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